molecular formula C12H11NO5 B8033952 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropanenitrile

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropanenitrile

Cat. No.: B8033952
M. Wt: 249.22 g/mol
InChI Key: QKUNKDXWHUQKSS-UHFFFAOYSA-N
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Description

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropanenitrile is an organic compound that features a benzodioxole ring substituted with dimethoxy groups and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropanenitrile typically involves the reaction of 4,7-dimethoxy-1,3-benzodioxole with a suitable nitrile precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would likely include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2-propanediol

Uniqueness

3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-15-9-5-7(8(14)3-4-13)10(16-2)12-11(9)17-6-18-12/h5H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUNKDXWHUQKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)CC#N)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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